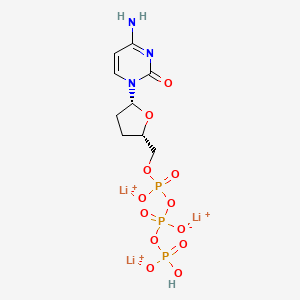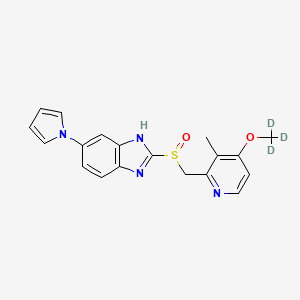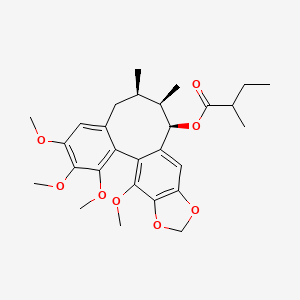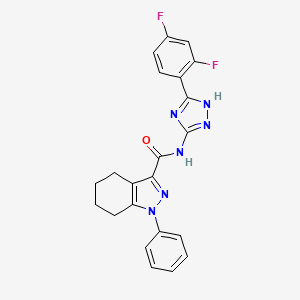
PAR4 antagonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PAR4 antagonist 2 is a compound designed to inhibit the activity of protease-activated receptor 4 (PAR4). Protease-activated receptors are a unique family of G protein-coupled receptors activated by proteolytic cleavage. PAR4, in particular, plays a significant role in platelet activation and aggregation, making it a target for anti-thrombotic therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PAR4 antagonist 2 typically involves a multi-step process. One common synthetic route includes the preparation of indole-based compounds. The process begins with the formation of an indole core, followed by functionalization at specific positions to introduce various substituents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques such as chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: PAR4 antagonist 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .
Applications De Recherche Scientifique
PAR4 antagonist 2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of protease-activated receptors and their role in various biochemical pathways.
Biology: Investigated for its effects on cellular signaling, inflammation, and immune responses.
Medicine: Explored as a potential therapeutic agent for conditions such as thrombosis, inflammation, and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PAR4
Mécanisme D'action
PAR4 antagonist 2 exerts its effects by binding to the PAR4 receptor, preventing its activation by thrombin. This inhibition blocks the downstream signaling pathways that lead to platelet activation and aggregation. The molecular targets involved include the extracellular loop 2 domain of PAR4 and associated G proteins .
Comparaison Avec Des Composés Similaires
BMS-986120: Another PAR4 antagonist with similar anti-thrombotic properties.
BMS-986141: A potent and selective PAR4 antagonist used in clinical trials.
Uniqueness: PAR4 antagonist 2 is unique in its specific binding affinity and selectivity for the PAR4 receptor. It offers a distinct pharmacological profile compared to other PAR4 antagonists, making it a valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C22H18F2N6O |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
N-[5-(2,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C22H18F2N6O/c23-13-10-11-15(17(24)12-13)20-25-22(28-27-20)26-21(31)19-16-8-4-5-9-18(16)30(29-19)14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9H2,(H2,25,26,27,28,31) |
Clé InChI |
AISHQSCSTYBTDQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)NC4=NNC(=N4)C5=C(C=C(C=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)

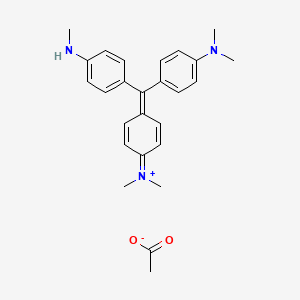

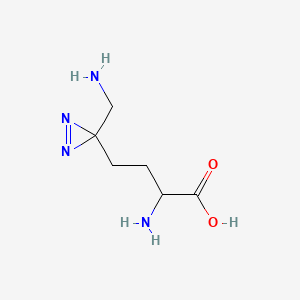
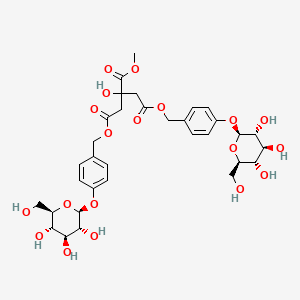

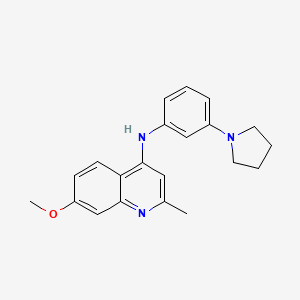
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)
